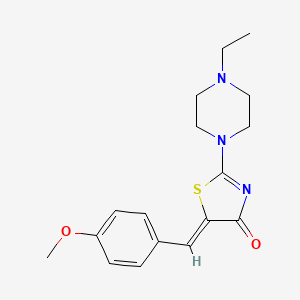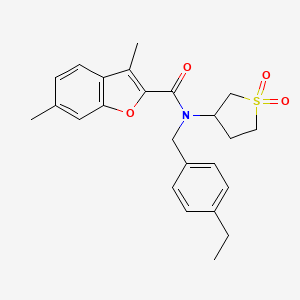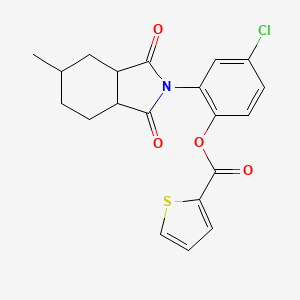![molecular formula C19H18ClN5O3 B11601652 7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11601652.png)
7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-clorobencil)-8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo que presenta una estructura central de purina. Este compuesto se caracteriza por la presencia de un grupo clorobencilo, un grupo furilmetilamino y dos grupos metilo unidos al anillo de purina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-(4-clorobencil)-8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona normalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del Núcleo de Purina: El núcleo de purina se puede sintetizar a través de una serie de reacciones de condensación que involucran derivados de formamida y otros compuestos que contienen nitrógeno.
Introducción del Grupo Clorobencilo: Este paso implica la reacción del núcleo de purina con cloruro de 4-clorobencilo en condiciones básicas para formar la purina sustituida con clorobencilo.
Unión del Grupo Furilmetilamino: El paso final involucra la reacción del intermedio con 2-furilmetilamina en condiciones apropiadas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores más eficientes, mejores condiciones de reacción y técnicas de purificación escalables.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-(4-clorobencil)-8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición clorobencilo.
Aplicaciones Científicas De Investigación
7-(4-clorobencil)-8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como precursor de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 7-(4-clorobencil)-8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
7-(4-clorobencil)-3,7-dihidro-1H-purina-2,6-diona: Carece del grupo furilmetilamino.
8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona: Carece del grupo clorobencilo.
7-(4-clorobencil)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona: Carece del grupo furilmetilamino.
Unicidad
La presencia de ambos, el grupo clorobencilo y el grupo furilmetilamino en 7-(4-clorobencil)-8-[(2-furilmetil)amino]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona, confiere propiedades químicas únicas y posibles actividades biológicas que no se observan en los compuestos similares enumerados anteriormente. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H18ClN5O3 |
|---|---|
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H18ClN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22) |
Clave InChI |
IHCYTONGMYSKAP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601575.png)
![(5Z)-5-(4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601576.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)
![3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11601589.png)

![(5E)-5-(3,4-diethoxybenzylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601602.png)
![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601619.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)
![ethyl {2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11601625.png)


![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)
